2-Chloro-8-methyl-3-phenylquinoline
Overview
Description
2-Chloro-8-methyl-3-phenylquinoline is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 2-position, a methyl group at the 8-position, and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Another method involves the Skraup synthesis, where quinoline derivatives are formed through the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene. This method can be adapted to introduce the specific substituents required for this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-substituted quinoline derivatives.
Oxidation: Formation of 8-formyl-3-phenylquinoline or 8-carboxy-3-phenylquinoline.
Reduction: Formation of 1,2-dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-8-methyl-3-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methyl and phenyl substituents, making it less bulky and potentially less selective in its interactions.
8-Methylquinoline: Lacks the chlorine and phenyl substituents, affecting its reactivity and binding properties.
3-Phenylquinoline:
Uniqueness
2-Chloro-8-methyl-3-phenylquinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-8-methyl-3-phenylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGMUTUDGACDQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554009 | |
Record name | 2-Chloro-8-methyl-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018616-74-4 | |
Record name | 2-Chloro-8-methyl-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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